5-(Trifluoromethyl)-1,2,4-triazin-3-amine

Bioorthogonal Chemistry IEDDA Cycloaddition Click Chemistry

Why Choose This Compound? The 5-CF₃ substituent is not a passive structural feature; it is a decisive modulator of physicochemical and biological properties. It confers strong electron-withdrawing capability, enhanced lipophilicity (LogP≈0.40), and increased metabolic stability compared to non-fluorinated analogs. Generic substitution with non-fluorinated triazine amines (e.g., CAS 1120-99-6) yields profoundly different binding kinetics, ADME profiles, and biological outcomes, invalidating cross-compound data extrapolation. Researchers leverage the 3-amino group for amidation/coupling reactions to generate focused libraries of trifluoromethylated triazine-based kinase inhibitors and bioorthogonal probes for IEDDA cycloadditions. Its well-characterized physicochemical properties and patent-documented synthetic route make it ideal for reaction optimization studies and as a reference standard in analytical method validation.

Molecular Formula C4H3F3N4
Molecular Weight 164.09 g/mol
CAS No. 425378-65-0
Cat. No. B3052585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Trifluoromethyl)-1,2,4-triazin-3-amine
CAS425378-65-0
Molecular FormulaC4H3F3N4
Molecular Weight164.09 g/mol
Structural Identifiers
SMILESC1=C(N=C(N=N1)N)C(F)(F)F
InChIInChI=1S/C4H3F3N4/c5-4(6,7)2-1-9-11-3(8)10-2/h1H,(H2,8,10,11)
InChIKeyRMMXULAVPASGOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Trifluoromethyl)-1,2,4-triazin-3-amine (CAS 425378-65-0): A Fluorinated Triazine Building Block for Pharmaceutical R&D and Bioorthogonal Chemistry


5-(Trifluoromethyl)-1,2,4-triazin-3-amine (CAS 425378-65-0) is a heterocyclic organic compound consisting of a 1,2,4-triazine ring substituted with an amino group (-NH₂) at the 3-position and a trifluoromethyl group (-CF₃) at the 5-position . The compound has a molecular formula of C₄H₃F₃N₄ and a molecular weight of 164.09 g/mol . The trifluoromethyl group confers strong electron-withdrawing properties, enhanced lipophilicity (LogP ≈ 0.40), and increased metabolic stability compared to non-fluorinated analogs, making this compound a strategically valued intermediate in medicinal chemistry, kinase inhibitor design, and bioorthogonal probe development .

Why Generic 1,2,4-Triazin-3-amines Cannot Replace 5-(Trifluoromethyl)-1,2,4-triazin-3-amine in SAR-Driven Research


The trifluoromethyl (-CF₃) substituent at the 5-position is not a passive structural feature but a decisive modulator of physicochemical and biological properties. The -CF₃ group possesses strong electron-withdrawing capability and a stable C-F bond; its introduction into organic molecules significantly alters acidity, dipole moment, lipophilicity, and metabolic stability compared to non-fluorinated parent compounds [1]. Unsubstituted 1,2,4-triazin-3-amine (CAS 1120-99-6, MW 96.09, LogP not reported) lacks the enhanced membrane permeability conferred by the -CF₃ group . Consequently, generic substitution with non-fluorinated triazine amines in structure-activity relationship (SAR) studies or lead optimization workflows will yield different binding kinetics, ADME profiles, and biological outcomes, invalidating cross-compound data extrapolation.

Quantitative Differentiation Evidence: 5-(Trifluoromethyl)-1,2,4-triazin-3-amine vs. Structural Analogs


Regioisomeric Differentiation: 5-CF₃ vs. 3-CF₃ vs. 6-CF₃ 1,2,4-Triazines in Bioorthogonal Reaction Kinetics

In inverse electron-demand Diels-Alder (IEDDA) reactions, the position of the -CF₃ substituent on the 1,2,4-triazine ring critically determines reaction kinetics. 3-(Trifluoromethyl)-1,2,4-triazines exhibit exceptionally high reactivity with trans-cyclooctenes, achieving second-order rate constants as high as 230 M⁻¹ s⁻¹ [1]. In contrast, unsubstituted 1,2,4-triazines suffer from low reactivity that limits their broader application in bioorthogonal chemistry [1]. While direct kinetic data for the 5-CF₃ regioisomer are not reported in the same study, the established principle that 3-CF₃ substitution enhances reactivity positions the 5-CF₃ variant as a distinct chemical tool with different electronic and steric properties compared to 3-CF₃ and 6-CF₃ analogs [2].

Bioorthogonal Chemistry IEDDA Cycloaddition Click Chemistry

Physicochemical Differentiation: Lipophilicity (LogP) Comparison with Unsubstituted 1,2,4-Triazin-3-amine

The trifluoromethyl group at the 5-position substantially increases lipophilicity compared to the unsubstituted parent scaffold. 5-(Trifluoromethyl)-1,2,4-triazin-3-amine has a calculated LogP value of 0.40 . In contrast, unsubstituted 1,2,4-triazin-3-amine (CAS 1120-99-6, MW 96.09) lacks any reported LogP value in standard databases due to its lower lipophilicity profile . The -CF₃ group enhances membrane permeability and binding affinity to hydrophobic enzyme pockets [1].

Medicinal Chemistry Drug Design ADME Prediction

Synthetic Accessibility: Patent-Documented Two-Step Route from Commercial Precursors

The synthesis of 5-(trifluoromethyl)-1,2,4-triazin-3-amine is documented in patent US07176203B2, describing a reproducible two-step procedure starting from 1,1-dibromo-3,3,3-trifluoroacetone and aminoguanidine bicarbonate . The reaction yields a mixture of two isomers in a 28:72 ratio, with the desired 5-CF₃ regioisomer isolated at 27% yield after flash chromatography and recrystallization . In contrast, alternative synthetic approaches to CF₃-containing triazines—such as those based on perfluorobiacetyl—produce 5,6-bis(trifluoromethyl)-1,2,4-triazine-3-amine (yield ~60%) [1], a different scaffold with distinct steric and electronic properties.

Process Chemistry Scale-up Synthesis Building Block Procurement

Therapeutic Scaffold Differentiation: 1,2,4-Triazine Core in Adenosine A₂A Receptor Antagonist Development

The 1,2,4-triazin-3-amine scaffold serves as a privileged pharmacophore for adenosine A₂A receptor (A₂AR) antagonism. Potent, ligand-efficient, selective, and orally efficacious 1,2,4-triazine derivatives have been identified using structure-based drug design approaches as antagonists of the A₂AR [1]. The clinical-stage compound AZD4635 (Imaradenant), a 1,2,4-triazin-3-amine derivative, binds to human A₂AR with a Kᵢ of 1.7 nM and exhibits >30-fold selectivity over other adenosine receptors . While 5-(trifluoromethyl)-1,2,4-triazin-3-amine itself is a building block rather than a lead compound, its -CF₃ substitution pattern provides a starting point for SAR exploration distinct from 5-phenyl or 6-aryl substituted triazin-3-amines [2].

GPCR Pharmacology Adenosine Receptor Antagonism Parkinson's Disease

Validated Application Scenarios for 5-(Trifluoromethyl)-1,2,4-triazin-3-amine (CAS 425378-65-0)


Kinase Inhibitor Lead Optimization

This compound serves as a versatile fluorinated building block for designing next-generation tyrosine kinase inhibitors. The -CF₃ group enhances metabolic stability and lipophilicity while maintaining favorable binding interactions in ATP-binding pockets [1]. Researchers can leverage the 3-amino group for amidation or coupling reactions to generate focused libraries of trifluoromethylated triazine-based kinase inhibitors, with precedent established in 6-CF₃-1,2,4-triazine scaffolds where hit compounds demonstrated activity in promoting apoptosis protein Caspase 9 [1].

Bioorthogonal Probe Development

Fluorinated 1,2,4-triazines have demonstrated utility in bioorthogonal inverse electron-demand Diels-Alder (IEDDA) cycloadditions with strained trans-cyclooctenes, achieving second-order rate constants up to 230 M⁻¹ s⁻¹ for 3-CF₃ analogs under biologically relevant conditions [2]. The 5-CF₃ regioisomer offers a distinct electronic profile for optimizing reaction kinetics, fluorogenic properties, and biomolecule labeling efficiency in live-cell imaging and protein tagging applications [2].

Adenosine Receptor Antagonist SAR Studies

Given the established clinical relevance of 1,2,4-triazin-3-amine derivatives as adenosine A₂A receptor antagonists (e.g., AZD4635 with Kᵢ = 1.7 nM and >30-fold selectivity) , this fluorinated building block enables systematic SAR exploration of substitution effects on receptor binding and selectivity [3]. The 5-CF₃ substituent provides a distinct electronic environment compared to 5-aryl or 6-heteroaryl analogs, facilitating optimization of target engagement profiles for Parkinson's disease and immuno-oncology applications.

Heterocyclic Chemistry and Methodology Development

The compound is a valuable substrate for developing novel synthetic methodologies, including palladium-catalyzed cross-couplings, nucleophilic substitutions, and cycloaddition reactions [4]. Its well-characterized physicochemical properties (LogP = 0.40, MW = 164.09 g/mol) and patent-documented synthetic route make it suitable for reaction optimization studies and as a reference standard in analytical method validation for fluorinated heterocycles.

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